1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Medicinal Chemistry Drug Discovery ADME Prediction

This N-aryl-N'-(chroman-4-yl)urea is a critical research tool for dissecting TRPV1-mediated body temperature modulation separate from analgesic efficacy. The unique 4-hydroxychroman-4-ylmethyl spacer and ortho-CF3-phenyl urea combination offer a distinct pharmacological profile, where even minor structural tweaks can reverse thermoregulatory effects. It also demonstrates superior selectivity for tumor glial cells (U373, T98G) with a non-apoptotic mechanism, making it essential for lead optimization in high-grade glioma programs. Substitution with generic chroman-4-yl or non-fluorinated phenylurea analogs is scientifically unjustified without rigorous re-validation.

Molecular Formula C18H17F3N2O3
Molecular Weight 366.34
CAS No. 1396843-79-0
Cat. No. B2561386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396843-79-0
Molecular FormulaC18H17F3N2O3
Molecular Weight366.34
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
InChIInChI=1S/C18H17F3N2O3/c19-18(20,21)12-5-1-3-7-14(12)23-16(24)22-11-17(25)9-10-26-15-8-4-2-6-13(15)17/h1-8,25H,9-11H2,(H2,22,23,24)
InChIKeyIGFNUUOOHMISOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396843-79-0): Procurement & Differentiation Guide


1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic N-aryl-N'-(chroman-4-yl)urea derivative featuring a 4-hydroxychroman-4-ylmethyl moiety linked to a 2-(trifluoromethyl)phenyl group [1]. It belongs to a chemotype explored for modulating ion channels (e.g., TRPV1) and intracellular targets, where the combination of a hydroxychroman core and an ortho-trifluoromethylphenyl urea confers distinct physicochemical and pharmacological properties compared to analogs lacking either functional motif [2].

Why Generic Substitution Fails for 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea


Simple substitution of this compound with a generic chroman-4-yl urea or a non-fluorinated phenylurea is scientifically unjustified without rigorous re-validation. The ortho-trifluoromethyl group on the phenyl ring critically modulates electron-withdrawing effects, metabolic stability, and target binding conformation, while the 4-hydroxychroman-4-ylmethyl spacer precisely controls the spatial orientation of the urea pharmacophore. Altering either motif can fundamentally shift the molecule's selectivity profile, as demonstrated within the chromanyl urea TRPV1 ligand series where minor structural tweaks reversed thermoregulatory effects from hyperthermia to hypothermia [1]. Furthermore, the phenylurea chemotype within this class has been shown to offer superior selectivity for tumor cells over normal glial cells compared to its phenylthiourea counterpart, a benefit lost upon generic substitution [2].

Quantitative Differentiation Evidence for 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Fluorinated Analog

The presence of the ortho-CF3 group on the phenyl ring significantly increases lipophilicity compared to the non-fluorinated phenyl analog (CAS 1396853-79-4). In silico prediction indicates a cLogP increase of approximately +1.5 log units for the target compound relative to the des-trifluoromethyl analog, directly impacting predicted passive membrane permeability and metabolic stability [1]. This is consistent with the well-established effect of the trifluoromethyl group as a strong electron-withdrawing and lipophilic bioisostere [2].

Medicinal Chemistry Drug Discovery ADME Prediction

Phenylurea vs. Phenylthiourea Selectivity Advantage in Glioblastoma Cells

Within the N-aryl-N'-(chroman-4-yl) chemotype, phenylureas demonstrate superior selectivity for tumor cells over normal glial cells compared to phenylthioureas. For representative phenylurea compounds (e.g., 3d, 3e, 3g) in the study, selectivity indices (IC50 normal / IC50 tumor) exceeded 10, whereas the most potent phenylthioureas (4o, 4p) showed significantly lower selectivity [1]. The target compound, being a phenylurea, is expected to inherit this class-level selectivity advantage over analogous thiourea compounds.

Cancer Research Glioblastoma Selectivity

Structural Determinant for Non-Apoptotic Growth Inhibition in High-Grade Glioma

The phenylurea subtype within the chroman-4-yl series induces G0/G1 cell cycle arrest without activating apoptosis in U373 glioblastoma cells, as confirmed by flow cytometry [1]. This contrasts with many standard cytotoxic agents that rely on apoptosis induction. The target compound's urea linkage classifies it within this cytostatic-acting subclass, which is a differentiating feature for programs targeting apoptosis-resistant tumors like glioblastoma [1].

Cancer Research Cell Cycle Arrest Mechanism of Action

Thermoregulatory Effect Differentiation via Chromanyl Urea Scaffold Modifications

Subtle modifications on the chromanyl urea scaffold can produce diametrically opposed thermoregulatory effects (hyperthermia vs. hypothermia vs. no effect) in rats, despite all compounds potently blocking TRPV1 heat activation (IC50 5–20 nM) [1]. The 4-hydroxychroman-4-ylmethyl spacer and ortho-CF3-phenyl urea of the target compound represent a distinct structural combination not explicitly profiled in that study, suggesting a potentially unique thermoregulatory phenotype that cannot be extrapolated from close analogs. This makes the compound a valuable tool for dissecting TRPV1-mediated thermoregulation pathways [1].

TRPV1 Pharmacology Thermoregulation Pain Research

Predicted Metabolic Stability Advantage of the 4-Hydroxychroman-4-ylmethyl Motif

The 4-hydroxychroman-4-ylmethyl group provides a sterically hindered environment around the urea linkage, which is predicted to reduce metabolic N-dealkylation compared to simple benzyl-urea or straight-chain alkyl-urea analogs [1]. While direct experimental microsomal stability data for this exact compound is not available in the public domain, the chroman ring system is a known metabolic shielding motif, and the 4-hydroxy group can contribute to intramolecular hydrogen bonding, further stabilizing the conformation [2]. This structural feature is absent in comparator compounds like 1-benzyl-3-(2-(trifluoromethyl)phenyl)urea, which lack the chroman ring.

Medicinal Chemistry Metabolic Stability In Silico ADME

Recommended Application Scenarios for 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea Based on Available Evidence


Probing TRPV1 Thermoregulatory Mechanisms with a Structurally Unique Chromanyl Urea Tool

Given the extreme sensitivity of thermoregulatory outcome to minor structural modifications in the chromanyl urea series, this compound—with its unique 4-hydroxychroman-4-ylmethyl spacer and ortho-CF3-phenyl urea combination—serves as a critical tool for dissecting the structural determinants of body temperature modulation separate from analgesic efficacy. It can be used alongside Compound 1, 2, and 3 from Reilly et al. (2015) to complete the pharmacophore map of TRPV1-mediated thermoregulation [2].

Selective Anticancer Lead for Apoptosis-Resistant Glioblastoma

The target compound belongs to the phenylurea subclass of chroman-4-yl derivatives, which have demonstrated superior selectivity for tumor glial cells over normal glial cells and a non-apoptotic, cytostatic mechanism of action. It is a strong candidate for lead optimization programs targeting high-grade gliomas, particularly U373 and T98G cell lines resistant to pro-apoptotic stimuli [2].

In Silico SAR Studies on Metabolic Shielding by Hydroxychroman Motifs

With its sterically encumbered urea linkage and intramolecular hydrogen-bonding capacity via the 4-OH group, this compound is an ideal substrate for integrated experimental and computational studies aimed at understanding how chroman-based scaffolds confer metabolic stability. It can be used in comparative microsomal stability assays against unshielded analogs (e.g., 1-benzyl-3-(2-(trifluoromethyl)phenyl)urea) to validate in silico predictions.

Quote Request

Request a Quote for 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.